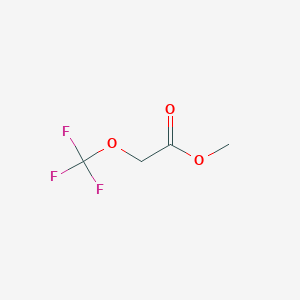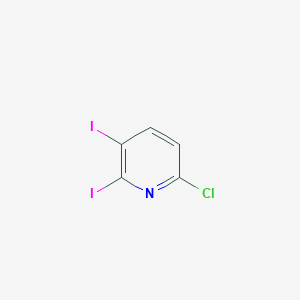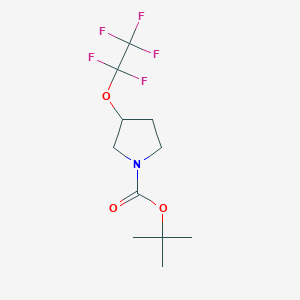
4-Pentafluoroethyloxy-butyl-ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentafluoroethyloxy-butyl-ammonium chloride: is a quaternary ammonium compound characterized by the presence of a pentafluoroethyloxy group attached to a butyl chain, which is further connected to an ammonium chloride moiety. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentafluoroethyloxy-butyl-ammonium chloride typically involves the reaction of 4-bromobutyl-pentafluoroethyloxy with an amine, followed by quaternization with methyl chloride. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Tetrabutylammonium bromide (optional)
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Purity: High-purity reactants to avoid impurities
Reaction Monitoring: In-line monitoring using NMR or IR spectroscopy
Purification: Crystallization or chromatography to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous medium
Major Products:
Oxidation: Formation of corresponding alcohols or ketones
Reduction: Formation of amines or hydrocarbons
Substitution: Formation of quaternary ammonium hydroxides or cyanides
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a phase-transfer catalyst in organic synthesis.
Electrochemistry: Employed as an electrolyte in electrochemical cells.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Surfactants: Used in the formulation of surfactants for cleaning products.
Ionic Liquids: Acts as a component in the synthesis of ionic liquids for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Pentafluoroethyloxy-butyl-ammonium chloride involves its interaction with cellular membranes, leading to disruption of membrane integrity. This is primarily due to the cationic nature of the ammonium group, which interacts with the negatively charged components of the cell membrane. The pentafluoroethyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers.
Comparaison Avec Des Composés Similaires
- Tetrabutylammonium chloride
- Tetramethylammonium chloride
- Hexadecyltrimethylammonium chloride
Comparison:
- Uniqueness: The presence of the pentafluoroethyloxy group in 4-Pentafluoroethyloxy-butyl-ammonium chloride imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes compared to other quaternary ammonium compounds.
- Applications: While similar compounds are used in catalysis and as surfactants, the specific structure of this compound makes it particularly effective in applications requiring strong lipophilic interactions.
Propriétés
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)butylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F5NO.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZUMUVXUQDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(C(F)(F)F)(F)F)C[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)













